molecular formula C15H18F2N2O B3803709 (2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine

(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine

Cat. No.: B3803709
M. Wt: 280.31 g/mol
InChI Key: YPLUTOZIDSAYLM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a benzyl group (a benzene ring attached to a CH2 group), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and an amine group (a nitrogen atom with a lone pair of electrons). The presence of fluorine atoms and a methyl group on the benzene ring indicates that the compound is a derivative of fluorobenzene .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzyl group would consist of a six-membered carbon ring (benzene), with two fluorine atoms and one methyl group attached. The isoxazole ring would be a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The benzyl group might undergo electrophilic aromatic substitution reactions, while the isoxazole ring might undergo reactions at the nitrogen or oxygen atoms. The amine group could act as a base or a nucleophile in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (like the amine and the fluorine atoms), the rigidity of the rings, and the overall size and shape of the molecule .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reagents present .

Future Directions

The future directions for research on this compound would depend on its applications. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or an intermediate in chemical synthesis, future research could involve finding new reactions that it can participate in, or improving the methods for its synthesis .

Properties

IUPAC Name

N-[(2,6-difluoro-3-methylphenyl)methyl]-1-(3-ethyl-1,2-oxazol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O/c1-4-11-7-12(20-18-11)8-19(3)9-13-14(16)6-5-10(2)15(13)17/h5-7H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLUTOZIDSAYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN(C)CC2=C(C=CC(=C2F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine
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(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine
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(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine
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(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine
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(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine
Reactant of Route 6
(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine

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